molecular formula C7H5ClN4O B1621006 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol CAS No. 80714-26-7

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Cat. No.: B1621006
CAS No.: 80714-26-7
M. Wt: 196.59 g/mol
InChI Key: UXHMOISHVNOJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted pyridine ring attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-pyridinecarboxaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-5-Ol: Similar structure with a different position of the hydroxyl group.

    1-(6-Chloro-2-Pyridinyl)-1H-1,2,3-Triazol-3-Ol: Contains a triazole ring with a different nitrogen arrangement.

    1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its chloro-substituted pyridine ring and triazole ring make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMOISHVNOJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363106
Record name 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80714-26-7
Record name 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
Reactant of Route 4
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
Reactant of Route 5
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
Reactant of Route 6
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.